1-Bromo-4-(2-propoxyethoxy)benzene
Description
1-Bromo-4-(2-propoxyethoxy)benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at position 1 and a 2-propoxyethoxy group at position 3. The 2-propoxyethoxy substituent consists of an ether chain (-OCH₂CH₂OCH(CH₂CH₃)₂), which imparts unique solubility and electronic properties to the molecule. This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for pharmaceuticals or agrochemicals . Its synthesis typically involves nucleophilic substitution or coupling reactions, with structural confirmation via NMR and mass spectrometry .
Properties
CAS No. |
279262-26-9 |
|---|---|
Molecular Formula |
C11H15BrO2 |
Molecular Weight |
259.14 g/mol |
IUPAC Name |
1-bromo-4-(2-propoxyethoxy)benzene |
InChI |
InChI=1S/C11H15BrO2/c1-2-7-13-8-9-14-11-5-3-10(12)4-6-11/h3-6H,2,7-9H2,1H3 |
InChI Key |
XMGKAYFCSKBIDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCOC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ether-Substituted Derivatives
1-Bromo-4-(pentafluoroethoxy)benzene (CAS 56425-85-5) :
- Substituent: Pentafluoroethoxy (-OC₂F₅).
- Properties: High density (1.677 g/cm³) and boiling point (185.6°C) due to fluorine’s electronegativity and molecular weight (291.01 g/mol).
- Reactivity: The strong electron-withdrawing nature of -OC₂F₅ enhances electrophilic substitution at the para-bromo position.
- Applications: Used in fluorinated materials and specialty solvents .
1-Bromo-4-(2-ethoxyethenyl)benzene :
Heterocyclic Derivatives
- 1-Bromo-4-(3-thienyl)benzene: Substituent: Thienyl (C₄H₃S). Reactivity: The sulfur atom facilitates regioselective iodination and Sonogashira coupling for constructing conjugated systems. Applications: Key intermediate in synthesizing thiophene-based semiconductors .
Fluorinated Derivatives
1-Bromo-4-(2-fluoropropyl)benzene :
1-Bromo-4-(trifluoromethoxy)benzene :
Alkynyl Derivatives
- 1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene :
Data Tables
Table 1: Physical and Chemical Properties of Selected Derivatives
| Compound | Substituent | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications | Reference |
|---|---|---|---|---|---|
| 1-Bromo-4-(2-propoxyethoxy)benzene | 2-Propoxyethoxy | 259.14 | N/A | Organic synthesis | [1] |
| 1-Bromo-4-(pentafluoroethoxy)benzene | Pentafluoroethoxy | 291.01 | 185.6 | Fluorinated materials | [16] |
| 1-Bromo-4-(3-thienyl)benzene | Thienyl | 239.13 | N/A | Semiconductors | [2, 7] |
| 1-Bromo-4-(trifluoromethoxy)benzene | Trifluoromethoxy | 245.02 | N/A | Pharmaceuticals | [12] |
Table 2: NMR Chemical Shifts of Key Protons
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 1-Bromo-4-(2-fluoropropyl)benzene | 1.6 (m, CH₂), 4.9 (t, F-CH) | 32.1 (CH₂), 90.5 (C-F) | [3] |
| 1-Bromo-4-methoxy-2-(1-methylethenyl)benzene | 2.1 (s, CH₃), 6.8 (d, Ar-H) | 112.5 (C-Br), 159.0 (C-O) | [6] |
Research Findings and Trends
- Electronic Effects : Electron-donating groups (e.g., 2-propoxyethoxy) deactivate the benzene ring less than electron-withdrawing groups (e.g., -OCF₃), influencing regioselectivity in cross-coupling reactions .
- Fluorinated Derivatives : Fluorine incorporation improves thermal stability and bioavailability, driving demand in drug development .
- Heterocyclic Integration : Thienyl-substituted bromobenzenes are pivotal in optoelectronics due to sulfur’s conjugation-enhancing properties .
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